molecular formula C44H68O13S B1665400 Acanthifolicin CAS No. 77739-71-0

Acanthifolicin

Cat. No. B1665400
CAS RN: 77739-71-0
M. Wt: 837.1 g/mol
InChI Key: PBZVIYIWLYRXNM-GPMIJPABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthifolicin is an okadaic acid derivative that has been shown top inhibit protein phosphatase 1 with an IC50= 20 nM (similar to that of okadaic acid at 19 nM).

Scientific Research Applications

  • Inhibition of Protein Phosphatases : Acanthifolicin, derived from "Pandoras acanthifolium," has been shown to inhibit protein phosphatases-1 and -2A (PP1 and PP2A). This inhibition is similar to that caused by okadaic acid, but with slightly less activity against PP2A. This feature of Acanthifolicin could be utilized for specific inhibition of PP2A at certain concentrations, potentially both in vitro and in vivo (Holmes, Luu, Carrier, & Schmitz, 1990).

  • Chemopreventive Effects in Colonic Aberrant Crypt Foci : Acanthus ilicifolius, a mangrove medicinal plant, was evaluated for its chemoprotective outcomes against azoxymethane-induced colonic aberrant crypt foci in rats. The results showed a significant decrease in the number of such foci, suggesting A. ilicifolius as an effective herbal approach for prevention in the rat colon (Almagrami et al., 2014).

  • Activation of Anti-fungal Defence Responses in Plants : Studies have shown that Acanthifolicin, among other protein phosphatase inhibitors, can activate anti-fungal defence responses in soybean cotyledons and cell cultures. This activation results in the production of isoflavonoid phytoalexins, important plant defence compounds (MacKintosh, Lyon, & Mackintosh, 1994).

  • Anti-Atherogenic Properties : Acanthus ilicifolius has shown potential anti-atherogenic effects. In a study, alcoholic extracts of A. ilicifolius leaf and stem significantly reduced body weight, systolic blood pressure, and serum lipid levels while increasing HDL levels in a high-fat diet-induced atherogenic rat model (Karim et al., 2021).

  • Anti-inflammatory Activity : The methanolic fraction of Acanthus ilicifolius leaf extract has shown significant anti-inflammatory activity. It inhibits rat paw oedema and decreases protein exudation and leukocyte migration in the peritoneal fluid, indicating its effectiveness against peritoneal inflammation (Mani Senthil Kumar et al., 2008).

  • Chemopreventive Effect on Liver Carcinogenesis : Ethanol extracts of Acanthus ilicifolius demonstrated a chemopreventive effect against diethyl nitrosamine-induced liver tumour in rats, suggesting its potential in cancer prevention (Rajamanick et al., 2016).

  • Gastroprotective Role : A study revealed the gastroprotective activity of the methanolic extract of Acanthus ilicifolius. The extract showed protective activity against gastric lesions induced by various agents, suggesting its potential as an anti-ulcer agent (Mani Senthil Kumar et al., 2012).

properties

CAS RN

77739-71-0

Product Name

Acanthifolicin

Molecular Formula

C44H68O13S

Molecular Weight

837.1 g/mol

IUPAC Name

(2R)-3-[(1S,2S,2'S,4S,5'R,6R)-4-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-5'-hydroxy-6-methylspiro[3-oxa-7-thiabicyclo[4.1.0]heptane-2,6'-oxane]-2'-yl]-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C44H68O13S/c1-24(32-23-41(6)38(58-41)44(55-32)33(46)12-11-29(54-44)22-40(5,50)39(48)49)9-10-28-14-18-43(53-28)19-15-31-37(57-43)34(47)27(4)36(52-31)30(45)21-26(3)35-25(2)13-17-42(56-35)16-7-8-20-51-42/h9-10,24-26,28-38,45-47,50H,4,7-8,11-23H2,1-3,5-6H3,(H,48,49)/b10-9+/t24-,25-,26+,28+,29+,30?,31-,32+,33-,34-,35+,36+,37-,38-,40-,41-,42+,43-,44+/m1/s1

InChI Key

PBZVIYIWLYRXNM-GPMIJPABSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)CC([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6C[C@@]7([C@@H](S7)[C@@]8(O6)[C@@H](CC[C@H](O8)C[C@](C)(C(=O)O)O)O)C)O)O

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acanthifolic acid
acanthifolicin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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